molecular formula C18H20N2O2S B12611637 3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-

3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-

Cat. No.: B12611637
M. Wt: 328.4 g/mol
InChI Key: SUCSPTSSZUUYGX-UHFFFAOYSA-N
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Description

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- is a heterocyclic compound that features a thienoimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for cost, yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

6-cyclohexyl-5-phenyl-5,6-dihydro-1H-thieno[2,3-d]imidazole-2-carboxylic acid

InChI

InChI=1S/C18H20N2O2S/c21-18(22)16-19-14-13(11-7-3-1-4-8-11)15(23-17(14)20-16)12-9-5-2-6-10-12/h2,5-6,9-11,13,15H,1,3-4,7-8H2,(H,19,20)(H,21,22)

InChI Key

SUCSPTSSZUUYGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(SC3=C2NC(=N3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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